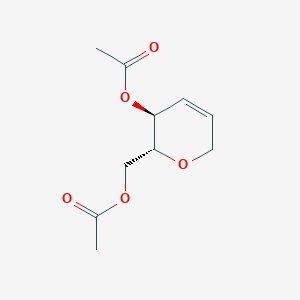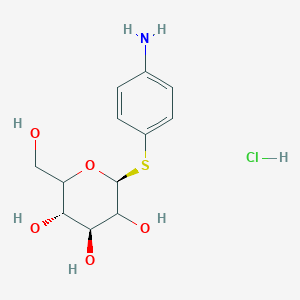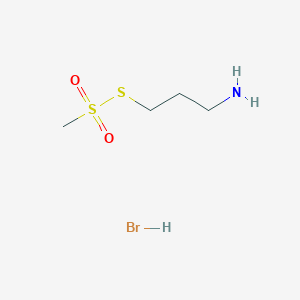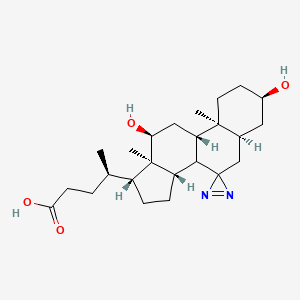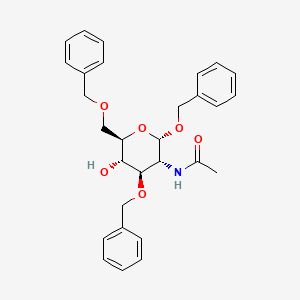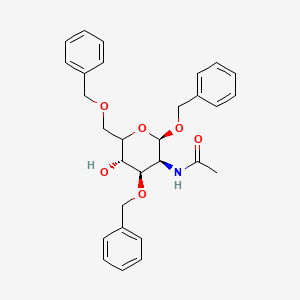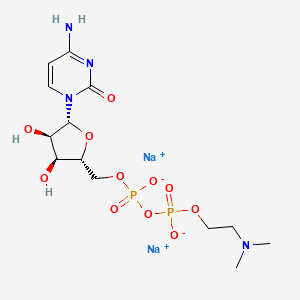
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt (CDP-choline) is a naturally occurring compound found in the human body and is used in many scientific research applications. CDP-choline is a choline ester of cytidine 5'-diphosphate, and is a precursor to the neurotransmitter acetylcholine, which is important in cognitive function. CDP-choline has been studied extensively in laboratory experiments, and is used in clinical trials and therapeutic treatments.
作用機序
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt works by increasing the levels of acetylcholine in the brain, which is important for cognitive function. It also increases the levels of choline in the brain, which is important for the synthesis of acetylcholine. In addition, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has been shown to increase the levels of other neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to increase the levels of other neurotransmitters, including serotonin and dopamine. In addition, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has been shown to increase the production of nerve growth factors, which are important for neuron growth and survival.
実験室実験の利点と制限
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has several advantages for lab experiments. It is relatively easy to synthesize, and it is generally well-tolerated by humans. In addition, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has been shown to have a number of beneficial effects on cognitive function, making it useful for studying the effects of drugs on cognition. However, there are some limitations to using Cytidine-5'-diphospho-dimethylaminoethanol sodium salt in lab experiments. It is not always easy to obtain a consistent supply of the compound, and it can be expensive. In addition, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt is not always effective in all individuals, and its effects can vary depending on the individual.
将来の方向性
There are a number of potential future directions for Cytidine-5'-diphospho-dimethylaminoethanol sodium salt research. One potential direction is to further investigate the effects of Cytidine-5'-diphospho-dimethylaminoethanol sodium salt on cognition and memory. Another potential direction is to investigate the potential therapeutic effects of Cytidine-5'-diphospho-dimethylaminoethanol sodium salt on neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. In addition, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt could be further studied to determine its potential effects on other neurological conditions, such as depression and anxiety. Finally, Cytidine-5'-diphospho-dimethylaminoethanol sodium salt could be studied to determine its potential effects on other physiological systems, such as the immune system.
合成法
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt can be synthesized in two steps. First, cytidine 5'-diphosphate is reacted with dimethylaminoethanol in the presence of sodium hydroxide to form Cytidine-5'-diphospho-dimethylaminoethanol sodium salt. Second, the Cytidine-5'-diphospho-dimethylaminoethanol sodium salt is then reacted with sodium hydroxide to form the sodium salt of Cytidine-5'-diphospho-dimethylaminoethanol sodium salt. The reaction is carried out at room temperature and is relatively simple.
科学的研究の応用
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has been used in a variety of scientific research applications, including studies on cognition, memory, and learning. It is also used in clinical trials to assess the effects of drugs on cognitive function. Cytidine-5'-diphospho-dimethylaminoethanol sodium salt has also been studied for its potential therapeutic effects on various neurological disorders, including Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
特性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOKKFZCTIEMMJ-DUAMOODGSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4Na2O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
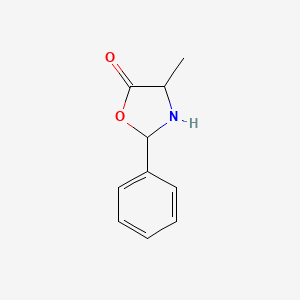
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)
